Demeton-S-methyl-d6

Analytical Chemistry Mass Spectrometry Pesticide Residue Analysis

This deuterated analog eliminates quantification errors caused by co-elution and matrix effects in LC-MS/MS analysis of the canceled organophosphate insecticide Demeton-S-methyl. Supplied neat (≥98% chemical purity, ≥98 atom% D) or as a 100 µg/mL cyclohexane solution, it is essential for MRL compliance testing in food, forensic toxicology, and environmental monitoring. Use Demeton-S-methyl-d6 to ensure legally defensible data.

Molecular Formula C₆H₉D₆O₃PS₂
Molecular Weight 236.32
Cat. No. B1162859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemeton-S-methyl-d6
SynonymsPhosphorothioic Acid S-[2-(Ethylthio)ethyl] O,O-Dimethyl Ester-d6;  Metaisoseptox-d6;  Metaisosystox-d6;  Metasystox 55-d6;  Metasystox I-d6;  Metasystox J-d6;  Methyl Demeton Thioester-d6;  Methyl Isosystox-d6;  Methylthionodemeton-d6;  Thiometon Oxon-d6; 
Molecular FormulaC₆H₉D₆O₃PS₂
Molecular Weight236.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demeton-S-methyl-d6 Procurement Guide for Isotope Dilution Mass Spectrometry (IDMS) Applications


Demeton-S-methyl-d6 (CAS: 2733153-83-6) is a stable isotope-labeled (SIL) analog of the organophosphate insecticide and acaricide Demeton-S-methyl, wherein six specific hydrogen atoms are replaced with deuterium . It is primarily supplied as a neat material or as a quantitative standard solution (e.g., 100 µg/mL in cyclohexane) for analytical applications . Its core utility lies in serving as an internal standard (IS) for the accurate quantification of Demeton-S-methyl and related metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Technical Risks of Substituting Demeton-S-methyl-d6 with Non-Deuterated Analogs in LC-MS/MS Workflows


Substituting Demeton-S-methyl-d6 with its unlabeled counterpart or other non-isotopic internal standards introduces substantial analytical error in quantitative LC-MS/MS methods. The non-deuterated form, Demeton-S-methyl, co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering it useless as an internal standard. Alternative non-isotopic standards, while chromatographically separable, do not mimic the analyte's behavior during sample preparation, ionization, and fragmentation [1]. This mismatch leads to variable and uncorrected matrix effects—either ion suppression or enhancement—that directly compromise the accuracy, precision, and reproducibility of the analytical results, particularly in complex matrices like food, biological fluids, and environmental samples [1].

Quantitative Differentiation of Demeton-S-methyl-d6 for Analytical Method Development


Isotopic Purity for Minimized Cross-Talk and Signal Interference in MS

Demeton-S-methyl-d6 from reputable vendors is supplied with a minimum isotopic enrichment of 98 atom% deuterium . This high level of deuteration minimizes the presence of the unlabeled (d0) species in the internal standard, which would otherwise contribute to the signal of the target analyte and cause overestimation. In contrast, lower-purity standards (e.g., <95 atom%) would require correction factors and introduce additional uncertainty into the analytical method, a limitation not present with this high-purity grade.

Analytical Chemistry Mass Spectrometry Pesticide Residue Analysis

Chemical Purity and Its Impact on Analytical Blank Contamination

The chemical purity of Demeton-S-methyl-d6 is a critical factor for its performance as a reliable internal standard. High-quality neat material is specified to have a purity of ≥98% by GC-FID or a similar analytical technique . This ensures a minimal contribution from impurities to the analytical blank. In contrast, using a standard of lower purity (e.g., 95%) can introduce unknown contaminants that may co-elute with target analytes or other matrix components, leading to false positives, elevated limits of detection (LOD), and unreliable quantification, especially in trace-level analysis (e.g., below 10 ng/g) [1].

Quality Control Trace Analysis Reference Standards

Physical and Chemical Equivalence to the Analyte for Optimal Method Recovery

The primary advantage of Demeton-S-methyl-d6 over non-isotopic internal standards is its near-identical physicochemical behavior to the target analyte, Demeton-S-methyl. The substitution of hydrogen with deuterium results in a negligible change in properties like solubility, extraction efficiency, and chromatographic retention time. This ensures the internal standard accurately compensates for analyte losses during all stages of sample preparation and analysis [1]. For example, during solid-phase extraction (SPE) of organophosphate pesticides from complex matrices like blood or tissue, the recovery of an isotopically labeled standard will mirror that of the native compound, whereas a structurally dissimilar internal standard (e.g., a different organophosphate) may exhibit a different recovery profile, leading to a significant quantitative bias that cannot be easily corrected [1][2].

Sample Preparation Method Validation Isotope Dilution

Availability in a Pre-Formulated Solution to Minimize Handling and Exposure

To mitigate the risks associated with handling the toxic parent compound, Demeton-S-methyl-d6 is commercially available as a pre-formulated, quantitative solution (e.g., 100 µg/mL in cyclohexane) . This format is a direct differentiator from the neat material, which requires precise weighing of a small quantity of a highly toxic substance, thereby increasing the risk of exposure and analytical error. The pre-formulated solution reduces the need for direct handling of the solid, minimizes user exposure during method development, and improves the accuracy of internal standard addition by eliminating a gravimetric step, thereby enhancing both laboratory safety and analytical workflow efficiency.

Laboratory Safety Analytical Standards Procurement

Enhanced Stability for Long-Term Method Reliability

Stable isotope-labeled compounds like Demeton-S-methyl-d6 are supplied with recommended storage conditions (e.g., +20°C, tightly closed container) to ensure long-term stability . The deuterium label, being a stable isotope, does not undergo radioactive decay, conferring a shelf-life advantage over radiolabeled alternatives which require more complex handling, disposal, and have a finite useful lifespan due to decay and radiolysis. This stability ensures the internal standard solution will maintain its concentration and isotopic purity over extended periods, which is critical for the reproducibility of analytical methods across different projects, laboratories, and regulatory audits. In comparison, a radiolabeled standard (e.g., C-14) would require frequent re-calibration and has a limited usable shelf-life, increasing long-term procurement and validation costs.

Stability Studies Reference Material Storage Method Transfer

Mass Difference for Unambiguous Analyte Identification and Quantification

Demeton-S-methyl-d6 possesses a molecular weight of 236.32 g/mol, representing a mass shift of +6 Da relative to its unlabeled counterpart (Demeton-S-methyl, MW = 230.32 g/mol) due to the incorporation of six deuterium atoms . This mass difference is sufficient to provide baseline separation in the mass spectrometer, allowing for the use of distinct and interference-free Multiple Reaction Monitoring (MRM) transitions for the internal standard and the analyte. In contrast, using a different, non-isotopic organophosphate (e.g., Demeton-S-methyl-sulfoxide, MW = 246.3 g/mol) as an internal standard would not guarantee co-elution or identical ionization behavior, thereby reducing the effectiveness of the internal standard in correcting for matrix effects and instrument variability.

Mass Spectrometry MRM Analysis Method Selectivity

Primary Application Scenarios for Demeton-S-methyl-d6 in Analytical and Research Laboratories


Accurate Quantification of Demeton-S-methyl in Food and Agricultural Products

Regulatory testing laboratories can employ Demeton-S-methyl-d6 as an internal standard for the precise quantification of Demeton-S-methyl residues in complex matrices like fruits, vegetables, grains, and processed foods. The high isotopic purity (≥98 atom% D) ensures minimal cross-talk, enabling compliance with strict Maximum Residue Limits (MRLs) . The pre-formulated solution format further reduces sample handling and improves the accuracy of the internal standard addition, which is critical for generating legally defensible data in regulatory submissions .

Forensic Toxicology and Clinical Exposure Assessment

In forensic and clinical toxicology, Demeton-S-methyl-d6 is essential for the accurate quantification of Demeton-S-methyl and its metabolites (e.g., Demeton-S-methylsulfon) in biological specimens such as blood, urine, and tissue samples . The use of an isotopic internal standard corrects for the significant matrix effects inherent in these complex samples and for analyte losses during extraction, ensuring that low-level exposure can be reliably confirmed. This is particularly important in cases of suspected poisoning, where an inaccurate measurement could have severe legal or clinical consequences.

Environmental Fate and Water Quality Monitoring

Environmental laboratories can utilize Demeton-S-methyl-d6 to monitor the presence and degradation of Demeton-S-methyl in surface water, groundwater, and soil samples. The high chemical purity (≥98%) minimizes the risk of introducing interfering impurities that could be mistaken for environmental contaminants . Its stability under recommended storage conditions (+20°C) ensures the internal standard remains reliable throughout long-term monitoring studies, providing consistent data for assessing environmental impact and the effectiveness of remediation strategies .

Metabolism and Biodegradation Studies

In research settings, Demeton-S-methyl-d6 serves as a tracer for elucidating the metabolic and biodegradation pathways of Demeton-S-methyl. Its near-identical chemical behavior to the non-labeled compound ensures that it is processed by enzymatic systems in the same manner as the native analyte, allowing researchers to track the fate of the compound . The distinct +6 Da mass shift facilitates the unequivocal identification of metabolites formed from the parent compound using mass spectrometry, providing insights into detoxification mechanisms and the potential for environmental persistence .

Technical Documentation Hub

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